16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
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Overview
Description
N-Demethyl-alpha-obscurine is a natural alkaloid compound derived from the whole plants of Lycopodium japonicum . It has the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-alpha-obscurine involves several key reactions. One of the methods includes the acid-catalyzed 1,3-annulation of 1,2,3,4-tetrahydro-6-methyl-2-oxopyridine to form an enimine intermediate, followed by methylation . Another approach involves the Buchwald–Hartwig coupling reaction, Heck cyclization, and diastereoselective hydrogenation .
Industrial Production Methods: the compound can be isolated from the whole plants of Lycopodium japonicum . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl-alpha-obscurine undergoes various chemical reactions, including reduction and substitution reactions. For example, reduction with lithium aluminum hydride (LiAlH4) yields rac-lycodine and rac-deacetyl-flabellidine .
Common Reagents and Conditions: Common reagents used in the reactions of N-Demethyl-alpha-obscurine include LiAlH4 for reduction and various solvents like chloroform, dichloromethane, and ethyl acetate for extraction and purification .
Major Products: The major products formed from the reduction of N-Demethyl-alpha-obscurine include rac-lycodine and rac-deacetyl-flabellidine .
Scientific Research Applications
N-Demethyl-alpha-obscurine has several scientific research applications. It is primarily used in the study of natural products and alkaloids. Researchers have explored its potential biological activities, including its inhibitory effects on certain enzymes . The compound is also used in the synthesis of other Lycopodium alkaloids, which are of interest due to their unique chemical structures and potential pharmacological activities .
Mechanism of Action
The exact mechanism of action of N-Demethyl-alpha-obscurine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which may contribute to its biological activities .
Comparison with Similar Compounds
N-Demethyl-alpha-obscurine is structurally similar to other Lycopodium alkaloids, such as alpha-obscurine, beta-obscurine, and N-desmethyl-beta-obscurine . These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry. N-Demethyl-alpha-obscurine is unique due to its specific demethylation at the alpha position, which distinguishes it from other related compounds .
List of Similar Compounds:- Alpha-obscurine
- Beta-obscurine
- N-desmethyl-alpha-obscurine
- N-desmethyl-beta-obscurine
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
InChI |
InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19) |
InChI Key |
SODGYLLKKFRBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |
Origin of Product |
United States |
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